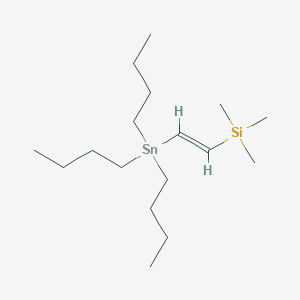

![molecular formula C21H21N5OS B2496274 1-({1-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}methyl)-1H-1,3-benzodiazole CAS No. 1240263-85-7](/img/structure/B2496274.png)

1-({1-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}methyl)-1H-1,3-benzodiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

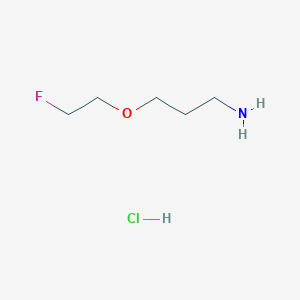

1-({1-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}methyl)-1H-1,3-benzodiazole is a useful research compound. Its molecular formula is C21H21N5OS and its molecular weight is 391.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antitumor Activity

- Synthesis and Antitumor Evaluation: A study highlighted the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, exhibiting promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. The evaluation revealed significant activities of certain compounds, demonstrating their potential as antitumor agents (Gomha, Edrees, & Altalbawy, 2016).

Antimicrobial and Antifungal Properties

- Thiazole-Aminopiperidine Hybrid Analogs: Research into thiazole-aminopiperidine hybrid analogs has shown novel Mycobacterium tuberculosis GyrB inhibitors with notable in vitro activity, highlighting their potential use in combating tuberculosis (Jeankumar et al., 2013).

- New Heterocycles with Antimicrobial Activity: Compounds based on the 1,3,4-thiadiazole scaffold have shown antimicrobial activities, contributing to the development of new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

Anticancer Properties

- Ester and Amide Derivatives Against Cancer Cells: The synthesis of ester and amide derivatives of a related pyrazole-carboxylic acid and their evaluation for anticancer activity against various human cancer cells indicated significant growth inhibitory effects, suggesting these compounds as promising for further development in cancer therapy (Inceler, Yılmaz, & Baytas, 2013).

Molecular Interaction and Drug Design

- Cannabinoid Receptor Antagonist Interaction: A study on the molecular interaction of a cannabinoid receptor antagonist provides insights into the structural requirements for binding and antagonism at the CB1 receptor, contributing to the development of drugs targeting cannabinoid-mediated pathways (Shim et al., 2002).

Synthetic Methodologies and Chemical Properties

- Microwave-Assisted Synthesis: Research has explored microwave-assisted synthesis techniques for creating novel pyrazole-containing derivatives, emphasizing the efficiency and versatility of these methods in producing compounds with potential biological activities (Hafez, 2017).

作用機序

Target of Action

Compounds with similar structures, such as benzimidazole and indole derivatives, have been found to bind with high affinity to multiple receptors . These compounds have been used in the development of various drugs, indicating a broad spectrum of potential targets .

Mode of Action

It’s worth noting that benzimidazole and indole derivatives, which share structural similarities with this compound, are known to interact with their targets in a variety of ways . For instance, some benzimidazole derivatives have shown cytotoxic potential against leukemia cell lines .

Biochemical Pathways

For instance, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Result of Action

For instance, some benzimidazole derivatives have shown cytotoxic potential against leukemia cell lines .

化学反応の分析

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, possibly facilitated by reagents like potassium permanganate.

Reduction: : Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.

Substitution: : It may undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidizing agents (e.g., KMnO₄), reducing agents (e.g., H₂/Pd), and various nucleophiles/electrophiles (e.g., alkyl halides, acyl chlorides).

Reaction conditions often include solvents like dichloromethane or ethanol and temperature settings ranging from room temperature to reflux.

Major Products Formed

Depending on the specific reaction, major products may include oxidized derivatives, reduced compounds, or substituted benzodiazoles with various functional groups.

Scientific Research Applications: The compound has several significant applications across various fields:

Chemistry

Used as a building block for synthesizing more complex molecules in organic synthesis.

Biology

Potential utility in the development of probes or ligands for studying biological pathways and processes.

Medicine

Explored for therapeutic potential, possibly in targeting specific receptors or enzymes.

Industry

Employed in the creation of novel materials, possibly with specific electronic or optical properties.

Mechanism of Action: The compound’s mechanism of action depends on its application:

Molecular Targets and Pathways

In medicinal applications, it might interact with specific enzymes or receptors, modifying their activity or function.

The presence of the benzodiazole core suggests potential interactions with CNS receptors, similar to other benzodiazole derivatives.

Comparison with Similar Compounds: Comparison with other benzodiazole derivatives highlights its uniqueness:

Uniqueness

Similar Compounds

1H-Benzodiazole

Thiophene-containing benzodiazole derivatives

Pyrazole-benzodiazole hybrids

Conclusion: 1-({1-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}methyl)-1H-1,3-benzodiazole is a versatile compound with significant scientific interest. Its complex structure allows for various synthetic routes, diverse chemical reactions, and wide-ranging applications in research and industry.

特性

IUPAC Name |

[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-(5-thiophen-2-ylpyrazolidin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5OS/c27-21(18-12-17(23-24-18)20-6-3-11-28-20)25-9-7-15(8-10-25)13-26-14-22-16-4-1-2-5-19(16)26/h1-6,11,14-15,17-18,23-24H,7-10,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMFPMVLZNEWPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)C4CC(NN4)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2496191.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2496194.png)

![2-Methylsulfanyl-N-[[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl]methyl]pyridine-4-carboxamide](/img/structure/B2496197.png)

![5-{[(3,5-DICHLOROPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B2496200.png)

![Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2496201.png)

![Spiro[1,3-benzodioxole-2,3'-pyrrolidine]](/img/structure/B2496206.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide](/img/structure/B2496208.png)

![{[2-Chloro-4-(2,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2496209.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2496210.png)